molecular formula C16H14ClF3N2OS B3820362 1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea

1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea

Cat. No.: B3820362
M. Wt: 374.8 g/mol
InChI Key: MIZIMAYIUQBWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea is a synthetic organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the trifluoropropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-phenylurea: Lacks the trifluoropropylsulfanyl group.

    1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]urea: Has a methylsulfanyl group instead of trifluoropropylsulfanyl.

Uniqueness

The presence of the trifluoropropylsulfanyl group in 1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2OS/c17-11-5-7-12(8-6-11)21-15(23)22-13-3-1-2-4-14(13)24-10-9-16(18,19)20/h1-8H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZIMAYIUQBWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)SCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.